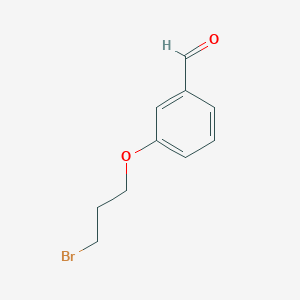

3-(3-Bromopropoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVYBJOWJVFFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571439 | |

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144707-69-7 | |

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 3 Bromopropoxy Benzaldehyde

Alkylation Approaches for the O-Propoxy Linkage

The formation of the ether bond in 3-(3-bromopropoxy)benzaldehyde is most commonly achieved via the Williamson ether synthesis, a robust and widely applicable method. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.org In the context of synthesizing the target compound, this translates to the alkylation of a phenolic precursor.

Phenolic Precursor Derivatization with 1,3-Dihalopropanes

The primary route to this compound involves the direct alkylation of 3-hydroxybenzaldehyde (B18108) with 1,3-dibromopropane (B121459). This reaction is a classic example of the Williamson ether synthesis, where the phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.

A representative procedure involves reacting 4-hydroxybenzaldehyde (B117250) with allyl bromide in acetone (B3395972), using potassium carbonate as the base. The mixture is refluxed to facilitate the reaction. prepchem.com A similar set of conditions, refluxing in acetone with potassium carbonate, is also effective for the reaction of a phenolic compound with 1,3-dibromopropane. researchgate.net The choice of a dihaloalkane like 1,3-dibromopropane is strategic, as it allows for the introduction of the bromopropoxy side chain in a single step. Careful control of reaction conditions is necessary to favor mono-alkylation and minimize the formation of the bis-alkylation product.

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenolic Aldehydes

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Allyl bromide | K₂CO₃ | Acetone | Reflux, 2 hours | prepchem.com |

Methodological Enhancements in Ether Formation Reactions

To improve the efficiency, yield, and selectivity of the O-alkylation reaction, several methodological enhancements have been developed. These include the use of phase transfer catalysis and the careful optimization of the solvent and base systems.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. crdeepjournal.orgprinceton.edu In the synthesis of this compound, PTC can significantly enhance the rate of the Williamson ether synthesis. The reaction typically involves an aqueous phase containing the base (like sodium hydroxide) and an organic phase containing the 3-hydroxybenzaldehyde and 1,3-dibromopropane.

A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. nih.gov Once in the organic phase, the "naked" and more reactive phenoxide anion can readily react with the alkylating agent. This methodology often leads to faster reaction times, milder reaction conditions, and higher yields compared to traditional heterogeneous reactions. crdeepjournal.orgphasetransfer.com

The choice of solvent and base is critical in the Williamson ether synthesis to maximize the yield of the desired product and minimize side reactions. libretexts.org For the alkylation of phenolic compounds, aprotic polar solvents such as acetone and N,N-dimethylformamide (DMF) are often preferred as they can accelerate the rate of S(_N)2 reactions. wikipedia.org

In terms of the base, weaker bases like potassium carbonate are frequently employed. prepchem.comresearchgate.net The use of a weaker base helps to generate the phenoxide nucleophile without being overly aggressive, which could otherwise promote side reactions such as the dehydrohalogenation of the alkyl halide. The optimization of the solvent and base system is a key factor in achieving high selectivity for the desired O-alkylated product.

Table 2: Common Solvents and Bases in Williamson Ether Synthesis

| Solvent | Base | Typical Application | Reference |

|---|---|---|---|

| Acetone | Potassium Carbonate | Alkylation of phenols | prepchem.comresearchgate.net |

| N,N-Dimethylformamide | - | General S(_N)2 reactions | wikipedia.org |

Functional Group Interconversions for Benzaldehyde (B42025) Moiety Introduction

An alternative synthetic strategy involves the formation of the ether linkage first, followed by the introduction or unmasking of the benzaldehyde functional group. This approach can be advantageous if the aldehyde group is sensitive to the conditions of the alkylation reaction.

Controlled Reduction of Aromatic Nitriles to Aldehydes

A versatile method for introducing a benzaldehyde moiety is through the controlled reduction of a corresponding aromatic nitrile. This strategy would involve the synthesis of 3-(3-bromopropoxy)benzonitrile (B2412322) as a key intermediate. This intermediate can be prepared by the alkylation of 3-hydroxybenzonitrile with 1,3-dibromopropane, following a similar Williamson ether synthesis protocol as described for 3-hydroxybenzaldehyde.

Once the nitrile intermediate is obtained, it can be selectively reduced to the aldehyde. A number of reagents are available for this transformation. Diisobutylaluminium hydride (DIBAL-H) is a widely used reducing agent for the conversion of nitriles to aldehydes. researchgate.net A procedure for the reduction of the closely related α-bromo-m-tolunitrile to 3-(bromomethyl)benzaldehyde (B1337732) using DIBAL-H in toluene (B28343) at 0°C provides a quantitative yield. This method is highly effective for the controlled reduction, preventing over-reduction to the corresponding alcohol.

Table 3: Conditions for the Reduction of Aromatic Nitriles to Aldehydes

| Nitrile Precursor | Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| α-Bromo-m-tolunitrile | DIBAL-H in THF | Toluene | 0 °C | Quantitative | researchgate.net |

Oxidative Transformations for Aromatic Aldehyde Synthesis

The introduction of an aldehyde functional group onto an aromatic ring can be effectively achieved through the oxidation of a precursor, typically a methyl or hydroxymethyl group. Strong oxidizing agents tend to convert a methyl group directly to a carboxylic acid. ncert.nic.in Therefore, achieving the aldehyde stage requires carefully selected reagents that can halt the oxidation at the desired intermediate level. ncert.nic.in

One common strategy involves the oxidation of a corresponding benzyl (B1604629) alcohol. For the synthesis of this compound, this would involve the oxidation of 3-(3-Bromopropoxy)benzyl alcohol. A variety of reagents can be employed for this transformation, each with its own advantages in terms of selectivity, yield, and reaction conditions. Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid. ncert.nic.in Another viable route is the controlled oxidation of a methylbenzene derivative, such as 3-(3-Bromopropoxy)toluene. This approach requires reagents that can convert the methyl group into an intermediate that is resistant to further oxidation. ncert.nic.in

A novel method for synthesizing aromatic aldehydes involves an acid-catalyzed hydroxymethylation of an arene substrate, followed by the concurrent selective oxidation of the intermediate aromatic carbinol. researchgate.net For instance, the reaction of an appropriately substituted benzene (B151609) with paraformaldehyde and an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield the target aldehyde. researchgate.net Furthermore, modern synthetic chemistry has seen the development of catalytic systems, including synergistic approaches that combine organocatalysis, photoredox catalysis, and cobalt catalysis, to achieve the synthesis of aromatic aldehydes from non-aromatic precursors. nih.gov

Below is a table summarizing various oxidative reagents used for the synthesis of aromatic aldehydes from different precursors.

| Oxidant/Reagent System | Precursor | Product | Key Features |

| Pyridinium chlorochromate (PCC) | Primary Alcohol | Aldehyde | Mild oxidant, often used for sensitive substrates. |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Benzyl Alcohol | Benzaldehyde | High-potential quinone for oxidizing activated alcohols. researchgate.net |

| Chromyl chloride (CrO₂Cl₂) | Methylbenzene | Benzaldehyde | Known as the Étard reaction; forms an intermediate complex. ncert.nic.inorgsyn.org |

| N-Hydroxyphthalimide (NHPI)/O₂ | Aldehyde | Carboxylic Acid | Organocatalytic aerobic oxidation, can be used for over-oxidation studies. organic-chemistry.org |

Stereo- and Regioselective Considerations in Isomer Synthesis

The synthesis of a specific isomer of a disubstituted benzene, such as this compound, is fundamentally a challenge of regioselectivity. The relative positions of the substituents (ortho, meta, or para) are determined by the electronic properties of the substituent already present on the ring during an electrophilic aromatic substitution (EAS) reaction. chemistrysteps.comleah4sci.com The initial substituent "directs" the incoming electrophile to a specific position. masterorganicchemistry.com

These directing effects are broadly categorized into two groups:

Ortho-, Para-Directors: These substituents activate the aromatic ring (or in the case of halogens, weakly deactivate it) and direct incoming electrophiles to the positions ortho and para to themselves. This is typically due to the substituent's ability to donate electron density to the ring, often through resonance. leah4sci.commasterorganicchemistry.com

Meta-Directors: These substituents deactivate the aromatic ring by withdrawing electron density and direct incoming electrophiles to the meta position. chemistrysteps.commasterorganicchemistry.com

Understanding these principles is paramount for designing a synthetic route that yields the desired isomer with high purity.

Comparison with Synthetic Routes to 4-(3-Bromopropoxy)benzaldehyde

The synthesis of the para-isomer, 4-(3-Bromopropoxy)benzaldehyde, illustrates the importance of regiochemical control. While the final etherification step (reacting a hydroxybenzaldehyde with 1,3-dibromopropane) would be similar for both meta and para isomers, the initial strategy to obtain the correctly substituted hydroxybenzaldehyde precursor is fundamentally different.

The synthesis of 4-(3-Bromopropoxy)benzaldehyde would likely start from a para-substituted precursor like p-bromotoluene or terephthalaldehyde. lookchem.comkorea.ac.kr For example, p-bromotoluene can be oxidized to form p-bromobenzaldehyde. orgsyn.orglookchem.com The key distinction lies in the directing effect of the initial substituent. To achieve the 1,4-substitution pattern, one must start with a molecule that is either already substituted in the para position or contains an ortho-, para-directing group to guide the subsequent substitution.

The table below compares the hypothetical synthetic approaches for the meta and para isomers, highlighting the difference in starting materials and regiochemical control.

| Feature | Synthesis of this compound (meta) | Synthesis of 4-(3-Bromopropoxy)benzaldehyde (para) |

| Regiochemistry | 1,3-substitution (meta) | 1,4-substitution (para) |

| Plausible Starting Material | 3-Hydroxybenzaldehyde or 3-Bromobenzaldehyde (B42254) prepchem.comwikipedia.org | 4-Hydroxybenzaldehyde or p-Bromotoluene lookchem.com |

| Key Regiochemical Step | Introduction of a formyl (or precursor) group directed by a meta-director, or starting with a meta-substituted precursor. | Introduction of a formyl (or precursor) group directed by an ortho-, para-director, or starting with a para-substituted precursor. |

| Directing Group Logic | The synthesis must be designed around a meta-directing strategy to place the two functional groups in a 1,3 relationship. | The synthesis relies on an ortho-, para-directing strategy to achieve the 1,4 relationship. |

Strategies for Ortho-, Meta-, and Para-Substituted Benzaldehydes

The strategic synthesis of substituted benzaldehydes hinges on the principles of electrophilic aromatic substitution and the directing effects of various functional groups. The choice of the initial substituent on the benzene ring dictates the position of subsequent modifications.

For Ortho- and Para- Substitution: To synthesize ortho- or para-substituted benzaldehydes, one must begin with a benzene ring bearing an ortho-, para-directing group. These are typically activating groups that donate electron density to the ring, stabilizing the carbocation intermediate formed during substitution at these positions. masterorganicchemistry.comchemistrysteps.com Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amine (-NH₂) groups. masterorganicchemistry.com For instance, starting with anisole (B1667542) (methoxybenzene), a formylation reaction would yield a mixture of ortho- and para-methoxybenzaldehyde, with the para product often favored due to reduced steric hindrance.

For Meta- Substitution: The synthesis of a meta-substituted benzaldehyde, such as this compound, requires a meta-directing group on the starting benzene ring. These groups are electron-withdrawing and deactivate the ring towards electrophilic attack. chemistrysteps.com They destabilize the carbocation intermediates for ortho and para attack more than for meta attack, making the meta position the most favorable site for substitution. chemistrysteps.com Common meta-directors include nitro (-NO₂), carbonyl groups (like in aldehydes, ketones, and esters), cyano (-CN), and sulfonic acid (-SO₃H) groups. masterorganicchemistry.com Therefore, a plausible route to a 3-substituted benzaldehyde could involve the bromination of nitrobenzene, followed by reduction of the nitro group and subsequent reactions to introduce the aldehyde and propoxy functionalities. Alternatively, one could start with 3-bromobenzaldehyde itself and perform a nucleophilic substitution with 3-bromopropan-1-ol under basic conditions, though this is not an EAS strategy for the ring substitution itself. prepchem.comwikipedia.org

The deliberate selection of the initial substituent is therefore the cornerstone of achieving the desired regiochemical outcome in the synthesis of substituted aromatic aldehydes.

Mechanistic Insights and Reactivity Profiling of 3 3 Bromopropoxy Benzaldehyde

Nucleophilic Substitution Kinetics and Thermodynamics of the Bromopropyl Group

The presence of a primary alkyl bromide in the 3-(3-bromopropoxy) chain imparts a significant susceptibility to nucleophilic attack. The kinetics and thermodynamics of these reactions are influenced by the nature of the nucleophile, the solvent, and the potential for intramolecular processes.

The primary carbon atom attached to the bromine is an electrophilic center that readily undergoes S(_N)2 reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile, leading to the displacement of the bromide ion.

Table 1: Representative Intermolecular Nucleophilic Substitution Reactions of 3-(3-Bromopropoxy)benzaldehyde

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Piperidine | 3-(3-(Piperidin-1-yl)propoxy)benzaldehyde | Base (e.g., K(_2)CO(_3)), Solvent (e.g., DMF), Heat |

| Sodium methoxide | 3-(3-Methoxypropoxy)benzaldehyde | Methanol, Heat |

| Sodium thiophenoxide | 3-(3-(Phenylthio)propoxy)benzaldehyde | Solvent (e.g., THF), Room Temperature |

This table is illustrative and based on general reactivity patterns of alkyl bromides.

The proximity of the benzaldehyde (B42025) group and the bromopropyl chain allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions, typically in the presence of a base, the molecule can undergo cyclization to form chromane (B1220400) derivatives. researchgate.net For example, a Lewis acid could coordinate to the aldehyde oxygen, enhancing the nucleophilicity of the oxygen atom of a resulting hemiacetal, which could then displace the bromide to form a six-membered ring.

The propensity for intramolecular versus intermolecular reactions is governed by several factors, including the concentration of the external nucleophile and the inherent strain of the resulting cyclic structure. At low concentrations of an external nucleophile, the intramolecular pathway is often favored.

Electrophilic and Nucleophilic Character of the Benzaldehyde Functionality

The aldehyde group in this compound is a key reactive center, participating in a variety of transformations characteristic of aromatic aldehydes.

The aldehyde functional group is readily reduced to a primary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH(_4)). masterorganicchemistry.comresearchgate.netyoutube.comnih.govsci-hub.se The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Reduction of this compound

| Reducing Agent | Product | Typical Solvent |

|---|---|---|

| Sodium borohydride (NaBH(_4)) | (3-(3-Bromopropoxy)phenyl)methanol | Methanol or Ethanol |

| Lithium aluminum hydride (LiAlH(_4)) | (3-(3-Bromopropoxy)phenyl)methanol | Diethyl ether or THF |

This table illustrates common reduction reactions for benzaldehydes.

It is important to note that stronger reducing agents like lithium aluminum hydride (LiAlH(_4)) would also effect this transformation. However, NaBH(_4) is often preferred for its greater functional group tolerance and milder reaction conditions.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nitrogen and oxygen nucleophiles, leading to condensation products. These reactions typically involve the initial formation of a hemiacetal or hemiaminal intermediate, followed by dehydration to yield the final product.

A classic example is the reaction with hydroxylamine, which yields an oxime. nih.govias.ac.in Similarly, condensation with primary amines forms imines (Schiff bases), and reactions with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base, lead to Knoevenagel condensation products. nih.govnih.govresearchgate.net

Table 3: Condensation Reactions of this compound

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Hydroxylamine (NH(_2)OH) | Oxime | Mild acid or base catalyst |

| Aniline (C(_6)H(_5)NH(_2)) | Imine (Schiff base) | Acid catalyst, removal of water |

| Malononitrile (CH(_2)(CN)(_2)) | Benzylidenemalononitrile | Basic catalyst (e.g., piperidine) |

This table provides examples of typical condensation reactions for benzaldehydes.

Carbon-Carbon Bond Formation via Cross-Coupling and Related Reactions

While the bromine atom in this compound is not directly attached to the aromatic ring, the benzaldehyde moiety itself can be considered in the context of cross-coupling reactions, although its direct participation is less common than that of an aryl halide. However, if the molecule were, for instance, 3-bromo-5-(3-bromopropoxy)benzaldehyde, the aryl bromide would be a prime candidate for palladium-catalyzed cross-coupling reactions. For the named compound, the discussion of cross-coupling is more theoretical.

If an aryl bromide functionality were present, it would readily engage in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester to form a biaryl compound. researchgate.netlibretexts.orgfishersci.seresearchgate.netorganic-chemistry.org

Heck Reaction: The aryl bromide could be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.govnih.gov

Sonogashira Coupling: This would entail the palladium- and copper-catalyzed reaction of the aryl bromide with a terminal alkyne to produce an aryl alkyne. nrochemistry.comorganic-chemistry.orgwikipedia.orgnih.govlibretexts.org

The reactivity in these cross-coupling reactions is highly dependent on the catalyst system, ligands, base, and solvent employed.

Table 4: Hypothetical Cross-Coupling Reactions of an Aryl Bromide Analogue

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Biphenyl derivative |

| Heck | Styrene | Stilbene derivative |

| Sonogashira | Phenylacetylene | Diphenylacetylene derivative |

This table is for illustrative purposes, showing potential reactions if the molecule contained an aryl bromide.

Based on a comprehensive review of available scientific literature, detailed experimental research specifically outlining the mechanistic insights and reactivity of "this compound" in palladium-catalyzed coupling reactions and organometallic additions is not extensively documented. While the general principles of these reactions are well-established for analogous compounds, specific studies focusing on this particular molecule with detailed data for the requested subsections are not present in the public domain.

Therefore, it is not possible to generate an article with specific research findings and data tables for "this compound" as requested. The reactivity of the compound can be predicted based on its functional groups (aryl bromide, aldehyde, alkyl bromide), but this would be a theoretical extrapolation rather than a report of documented research findings.

Advanced Applications of 3 3 Bromopropoxy Benzaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Molecular Architectures

The unique arrangement of functional groups in 3-(3-Bromopropoxy)benzaldehyde facilitates its use in the assembly of sophisticated molecular frameworks, including bridged and polycyclic ring systems as well as large macrocyclic structures like porphyrins.

Bridged polycyclic structures are common motifs in biologically active natural products, presenting a considerable synthetic challenge. beilstein-journals.orgnsf.gov The development of efficient methods for their construction is a key focus in synthetic chemistry. beilstein-journals.orgnsf.gov Intramolecular reactions are particularly powerful for creating polycyclic systems in a single step from acyclic precursors. nih.govescholarship.org

While direct examples employing this compound are not extensively documented in dedicated studies, its structure is well-suited for intramolecular cyclization strategies to form bridged systems. For instance, conversion of the terminal bromide to an organometallic species, such as a Grignard or organolithium reagent, would generate a nucleophilic carbon atom. This nucleophile could then attack the electrophilic carbonyl carbon of the aldehyde group in an intramolecular fashion. The length and flexibility of the three-carbon propoxy linker would facilitate the formation of a new ring, leading to a bridged bicyclic alcohol. Subsequent transformations of this alcohol could yield more complex polycyclic architectures. Such cascade reactions, which form multiple rings in a sequence, are highly efficient for building molecular complexity. figshare.com Methodologies like rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions represent another advanced strategy for generating bridged ring systems, demonstrating the ongoing innovation in this field. nih.govescholarship.org

Porphyrins and related macrocycles are a critical class of compounds with applications ranging from catalysis to medicine. cas.cnmdpi.com The synthesis of meso-substituted porphyrins is a cornerstone of porphyrin chemistry, with the Lindsey synthesis being one of the most common and versatile methods. nih.gov This method involves the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde, followed by oxidation. nih.gov

This compound serves as an ideal aldehyde precursor in this context. Its condensation with pyrrole under Lindsey conditions would yield 5,10,15,20-tetrakis(3-(3-bromopropoxy)phenyl)porphyrin. In this resulting macrocycle, the four bromopropoxy groups are positioned on the periphery of the rigid porphyrin core. These terminal bromide functionalities are then available for a wide range of post-synthetic modifications. This allows for the attachment of other molecules, polymers, or functional groups to the porphyrin scaffold, enabling the fine-tuning of its properties for specific applications, such as creating materials with novel non-linear optical properties. brunel.ac.uk The ability to manipulate the peripheral substitution pattern is crucial for developing advanced porphyrin-based systems. brunel.ac.uk

Table 1: Synthetic Applications in Complex Architectures

| Target Architecture | Synthetic Strategy | Role of this compound | Potential Product |

|---|---|---|---|

| Bridged/Polycyclic Systems | Intramolecular Organometallic Cyclization | Provides both the electrophilic aldehyde and a precursor to the nucleophilic alkyl chain | Bridged bicyclic alcohol |

Building Block for Biologically Relevant Compounds

The structural features of this compound make it an attractive starting material for the synthesis of molecules with potential pharmacological activity. The benzaldehyde (B42025) core and the flexible propoxy linker can be incorporated into scaffolds designed to interact with specific biological targets.

The aldehyde functional group is a versatile platform for chemical reactions. It can undergo nucleophilic addition and condensation reactions to build a diverse range of derivatives. The bromopropoxy chain serves as a reactive linker, allowing the benzaldehyde moiety to be connected to other pharmacophoric groups. This dual functionality is key to its utility in medicinal chemistry, enabling the construction of complex molecules from simpler, readily available precursors. Benzaldehyde itself and its derivatives have been investigated for their potential anticancer properties, suggesting that molecules derived from this scaffold may have therapeutic relevance. nih.gov

The true synthetic power of this compound is demonstrated in its application as a building block for targeted therapeutic agents.

Histamine (B1213489) H3 Receptor Ligands: The histamine H3 receptor (H3R) is a significant drug target for treating neurological disorders. nih.gov Many H3R ligands feature a core aromatic group connected via a flexible chain to a basic amine moiety, often a piperazine (B1678402) ring. nih.gov The structure of this compound is perfectly suited for this purpose. The bromopropoxy group can undergo a nucleophilic substitution reaction with a suitable piperazine derivative to form the required ether linkage and introduce the basic amine. The aldehyde group can then be further modified or retained, depending on the specific pharmacophore requirements of the target ligand. This modular approach allows for the systematic synthesis of libraries of compounds for screening and optimization of H3R affinity. nih.govnih.gov

PPARγ Activators: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating glucose and lipid metabolism, making them important targets for type 2 diabetes treatments. nih.govnih.gov Many synthetic PPARγ agonists, such as thiazolidinediones, feature an acidic head group connected to an aromatic core and a flexible tail. nih.gov this compound can be used to construct novel PPARγ activators. For example, the aldehyde can be converted into a variety of structures, while the bromopropoxy tail can be used to attach different head groups, such as N-substituted phthalimides or other moieties known to interact with the PPARγ ligand-binding domain. nih.gov Docking simulations of related compounds show that a phenyl linker and a suitable hydrophilic tail are beneficial for PPARγ activation. nih.gov

The versatility of this compound allows for its use in the development of new chemical entities (NCEs) across various therapeutic areas. Its ability to serve as a scaffold for creating diverse molecular structures is a significant advantage in drug discovery. By systematically varying the reactions at the aldehyde and the bromide, chemists can generate large libraries of related compounds. This strategy is essential for structure-activity relationship (SAR) studies, which aim to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The applications are not limited to H3R and PPARγ; the fundamental building blocks present in this molecule are relevant for synthesizing compounds targeting a wide range of biological systems, including potential antibacterial agents.

Table 2: Applications in Biologically Relevant Compounds

| Biological Target | Class of Compound | Synthetic Role of this compound |

|---|---|---|

| Histamine H3 Receptor (H3R) | Piperazine-based ligands | Provides the aromatic core and linker for attachment to the piperazine moiety. |

| PPARγ | Phthalimide derivatives and other agonists | Serves as a scaffold to connect different head and tail groups of the pharmacophore. |

Contributions to Catalysis and Functional Materials

The unique bifunctional nature of this compound, featuring a reactive aldehyde and a terminal alkyl bromide, presents theoretical opportunities for its application in the development of novel catalytic systems and advanced functional materials. The aldehyde can participate in various condensation and coupling reactions, while the bromo-alkoxy chain provides a handle for immobilization or further chemical modification.

The covalent anchoring of homogeneous catalysts onto solid supports is a critical strategy for enhancing catalyst stability, recyclability, and ease of separation. In principle, this compound could serve as a versatile linker for this purpose. The bromopropoxy group can be used to attach the molecule to a solid support, such as silica (B1680970) or a polymer resin, through nucleophilic substitution reactions. Subsequently, the benzaldehyde group could be chemically transformed to chelate a catalytically active metal center or to act as an organocatalytic site itself.

Despite this potential, a thorough search of scientific databases and chemical literature did not yield any specific examples or research studies where this compound has been explicitly used for the fabrication of heterogeneous catalytic systems. The following table illustrates the type of data that would be generated from such research, were it to exist.

Illustrative Data Table: Hypothetical Heterogeneous Catalysts Derived from this compound

| Catalyst ID | Support Material | Anchoring Chemistry | Catalytic Species | Target Reaction | Conversion (%) | Selectivity (%) |

| CAT-01-Si | Silica Gel | Nucleophilic Subst. | Palladium (II) | Heck Coupling | Data not found | Data not found |

| CAT-02-PS | Polystyrene | Friedel-Crafts | Proline Derivative | Aldol (B89426) Reaction | Data not found | Data not found |

| CAT-03-Fe3O4 | Magnetic NP | Amine Coupling | Ruthenium (III) | Hydrogenation | Data not found | Data not found |

Note: The data in this table is purely hypothetical and for illustrative purposes, as no published research on this topic was found.

In the realm of polymer chemistry, functional monomers are essential for the synthesis of advanced materials with tailored properties. This compound could theoretically be employed as a monomer or a modifying agent to introduce aldehyde and bromo functionalities into a polymer backbone or as pendant groups. The aldehyde group can be utilized in polymerization reactions, such as the synthesis of polyacetals, or for post-polymerization modification to attach other molecules. The bromo group offers a site for grafting other polymer chains or for cross-linking.

However, similar to the field of catalysis, there is a lack of documented research on the use of this compound in polymer chemistry and material design. The potential applications remain speculative. For instance, polymers functionalized with this molecule could find use in areas such as responsive materials, where the aldehyde group can form reversible covalent bonds, or in the development of functional coatings and membranes.

Illustrative Data Table: Potential Polymers Incorporating this compound

| Polymer ID | Polymer Type | Monomer/Modifier | Functional Groups | Potential Application | Tg (°C) | Mw (kDa) |

| POLY-A-01 | Polyacetal | This compound, Diol | Aldehyde, Bromo | Self-healing materials | Data not found | Data not found |

| POLY-M-02 | Modified Polystyrene | Polystyrene-co-aminostyrene + Compound | Aldehyde, Bromo | Functional surfaces | Data not found | Data not found |

| POLY-G-03 | Graft Copolymer | Poly(glycidyl methacrylate) + Compound | Aldehyde, Bromo | Bioconjugation | Data not found | Data not found |

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Coupling Constants

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: A proton NMR spectrum of 3-(3-Bromopropoxy)benzaldehyde would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the 3-bromopropoxy side chain. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment. For instance, the aldehydic proton would appear significantly downfield (typically 9-10 ppm). The aromatic protons would resonate in the aromatic region (around 7-8 ppm), with their splitting patterns (e.g., doublet, triplet) and coupling constants (J, in Hz) revealing their substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the propoxy chain would show characteristic shifts and couplings, with the protons adjacent to the oxygen and bromine atoms being the most deshielded.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the aldehyde would have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons would appear between 110-160 ppm, and the aliphatic carbons of the propoxy chain would be observed at higher field (upfield).

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic-H | 9.9 - 10.1 | Singlet (s) | N/A |

| Aromatic-H | 7.0 - 7.8 | Multiplet (m) | ~7-8 |

| O-CH₂- | 4.0 - 4.2 | Triplet (t) | ~6-7 |

| -CH₂- | 2.2 - 2.4 | Quintet (quin) | ~6-7 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 193 |

| Aromatic C-O | 158 - 160 |

| Aromatic C-CHO | 136 - 138 |

| Aromatic C-H | 112 - 130 |

| O-CH₂ | 65 - 68 |

| -CH₂- | 30 - 33 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other, confirming the connectivity within the aromatic ring and along the aliphatic side chain. For example, it would show a correlation between the adjacent methylene groups in the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is instrumental in connecting different fragments of the molecule. For example, it would show correlations between the aldehydic proton and the aromatic carbons, and between the methylene protons of the propoxy chain and the aromatic carbon attached to the oxygen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₀H₁₁BrO₂), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, including the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A strong peak around 1700 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. Aromatic C-H and C=C stretching vibrations would appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-O ether linkage would show a stretching band around 1250-1000 cm⁻¹. The C-Br stretch would be observed at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The C=O stretch would also be visible, although it is typically weaker in Raman than in IR.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure

These techniques provide insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum, recorded in a suitable solvent, would show absorption bands corresponding to the electronic transitions within the benzaldehyde (B42025) chromophore. Transitions such as π → π* and n → π* are expected, providing information about the conjugated system.

Fluorescence Spectroscopy: The fluorescence spectrum, obtained by exciting the molecule at a wavelength where it absorbs light, would reveal its emissive properties. The position and intensity of the emission peak would provide information about the nature of the excited state.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional model of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 3-(3-Bromopropoxy)benzaldehyde. These calculations provide a detailed description of the molecule's geometry and the distribution of its electrons, which are key determinants of its chemical reactivity.

Optimized Molecular Geometry: The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-311+G(d,p), the bond lengths, bond angles, and dihedral angles are calculated to find the lowest energy conformation. elixirpublishers.com The resulting geometry reveals a planar benzaldehyde (B42025) ring, with the flexible bromopropoxy chain extending from the meta position.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| C(ring)-CHO | 1.485 | C(ring)-C-O (aldehyde) | 124.1 |

| C=O | 1.211 | C(ring)-C-H (aldehyde) | 116.0 |

| C(ring)-O | 1.362 | C(ring)-O-CH₂ | 118.5 |

| O-CH₂ | 1.431 | O-CH₂-CH₂ | 109.8 |

| CH₂-CH₂ | 1.529 | CH₂-CH₂-CH₂ | 112.3 |

| CH₂-Br | 1.965 | CH₂-CH₂-Br | 111.7 |

Electronic Properties and Reactivity Descriptors: DFT calculations also yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

The distribution of these orbitals provides insight into reactive sites. For this compound, the HOMO is typically localized over the benzene (B151609) ring and the oxygen atom of the propoxy group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the carbonyl group of the aldehyde, marking it as the most probable site for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this molecule, the most negative potential is centered on the carbonyl oxygen, confirming its role as a primary site for hydrogen bonding and nucleophilic interactions.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.87 eV |

| Dipole Moment | 2.75 D |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition states, and calculate activation energies. nih.gov

For this compound, a typical reaction to study would be the nucleophilic addition to the aldehyde group, a cornerstone of its chemistry. Computational modeling can trace the energetic profile as a nucleophile (e.g., a cyanide ion or an organometallic reagent) approaches the carbonyl carbon.

The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and the nucleophile) and the final product (the addition adduct) are fully optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the lowest energy reaction path. It represents the energetic barrier that must be overcome for the reaction to proceed. Advanced algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, are used to locate this critical structure. The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The difference in energy between the transition state and the reactants gives the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired starting materials and products.

These analyses can be performed in the gas phase or, more realistically, using solvent models (like the Polarizable Continuum Model, PCM) to account for the influence of the reaction medium on the energetics of the pathway. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The 3-bromopropoxy side chain of the molecule is not rigid; it possesses significant conformational flexibility due to rotation around its single bonds. Understanding this flexibility is crucial as different conformers can have different properties and reactivities.

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govresearchgate.net In an MD simulation, the molecule is placed in a simulated environment (often a box of solvent molecules like water or chloroform), and Newton's equations of motion are solved for every atom over a series of very short time steps (femtoseconds).

This simulation yields a trajectory that shows how the molecule moves, vibrates, and changes its conformation at a given temperature. MD simulations are particularly useful for:

Exploring Conformational Space: The simulation can reveal the most populated conformational states and the frequency of transitions between them, providing a more realistic picture than a simple energy scan.

Analyzing Solvent Effects: MD explicitly models the interactions between the solute and individual solvent molecules, showing how solvation shells form and influence the molecule's shape and dynamics.

Identifying Intramolecular Interactions: The trajectory can be analyzed to find transient hydrogen bonds or other non-covalent interactions that might stabilize certain conformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. researchgate.net By calculating the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined relative to a standard reference compound like Tetramethylsilane (TMS). These predicted spectra can then be compared with experimental results to aid in the assignment of peaks.

| Atom/Group | Predicted ¹³C Shift | Atom/Group | Predicted ¹H Shift |

|---|---|---|---|

| C=O | 192.5 | CHO | 9.95 |

| C(ring)-CHO | 137.8 | H(ring) | 7.20 - 7.65 |

| C(ring)-O | 159.1 | O-CH₂ | 4.15 |

| C(ring) | 112.5 - 130.0 | CH₂-CH₂-CH₂ | 2.30 |

| O-CH₂ | 66.2 | CH₂-Br | 3.60 |

| CH₂-CH₂-CH₂ | 32.5 | ||

| CH₂-Br | 30.1 |

Vibrational (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C=O stretch, C-H bend). The resulting theoretical infrared (IR) spectrum can be compared with experimental FT-IR data. While calculated frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement by applying a scaling factor. This analysis is crucial for assigning the absorption bands in an experimental spectrum to specific molecular motions.

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) of a molecule. conicet.gov.ar This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (related to peak intensity), which can help identify the nature of the electronic transitions, such as n→π* or π→π* transitions associated with the benzaldehyde chromophore.

Future Directions and Interdisciplinary Research Opportunities

Sustainable Synthesis and Green Chemistry Approaches for 3-(3-Bromopropoxy)benzaldehyde

The traditional synthesis of this compound, likely involving the Williamson ether synthesis, offers several opportunities for the integration of green chemistry principles to enhance sustainability. masterorganicchemistry.comwikipedia.org The conventional approach would involve the reaction of 3-hydroxybenzaldehyde (B18108) with 1,3-dibromopropane (B121459), a process that can be optimized to minimize environmental impact and improve efficiency.

Future research should focus on several key areas to develop more sustainable synthetic routes:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and reduced byproduct formation. nih.govreadarticle.orgoiccpress.comresearchgate.netnih.gov Investigating the microwave-assisted Williamson ether synthesis for this compound could drastically shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Phase-Transfer Catalysis (PTC): Utilizing phase-transfer catalysts can enhance the reaction rate between reactants in immiscible phases, such as an aqueous solution of a phenoxide and an organic solution of an alkyl halide. rjptonline.orgcrdeepjournal.orgmdpi.combiomedres.usunimi.it This technique can eliminate the need for harsh, anhydrous conditions and expensive organic solvents, making the process more environmentally benign. rjptonline.orgbiomedres.us

Solvent Selection and Alternative Energy Sources: A critical aspect of green chemistry is the use of safer, more sustainable solvents. Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids could significantly reduce the environmental footprint of the synthesis. Furthermore, exploring other alternative energy sources like ultrasound could offer additional benefits in terms of reaction efficiency and sustainability. researchgate.net

A comparative analysis of these potential green synthesis methods is presented in the table below:

| Synthesis Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters (power, temperature, time). |

| Phase-Transfer Catalysis | Use of milder reaction conditions, avoidance of anhydrous solvents, potential for continuous flow processes. | Screening of efficient and recyclable phase-transfer catalysts. |

| Alternative Solvents | Reduced environmental impact, improved safety profile. | Evaluation of solvent effects on reaction kinetics and yield. |

Chemo- and Biocatalytic Applications in Complex Molecule Synthesis

The aldehyde and alkyl bromide functionalities of this compound make it a valuable building block for more complex molecular architectures through both chemo- and biocatalytic transformations.

Chemo-catalytic applications could involve leveraging the aldehyde group for various carbon-carbon bond-forming reactions, such as aldol (B89426) and Knoevenagel condensations. The resulting α,β-unsaturated carbonyl compounds are precursors to a wide array of heterocyclic and carbocyclic systems. The bromo-propoxy side chain can be used for subsequent cross-coupling reactions or as a linker to attach the molecule to a solid support for heterogeneous catalysis.

Biocatalytic applications offer a highly selective and environmentally friendly alternative to traditional chemical methods. Future research in this area could explore:

Enzymatic Reductions: The aldehyde group can be selectively reduced to an alcohol using various oxidoreductases, such as alcohol dehydrogenases. scielo.org.mxnih.govresearchgate.netnih.gov This biocatalytic reduction would yield the corresponding chiral alcohol with high enantioselectivity, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Transamination Reactions: Transaminases can catalyze the conversion of the aldehyde group into a primary amine, providing a green route to chiral amines. google.comwikipedia.orgyoutube.com These amines are important building blocks in medicinal chemistry. The reaction is highly specific and operates under mild conditions. wikipedia.orgyoutube.com

The table below summarizes potential biocatalytic transformations of this compound:

| Biocatalytic Reaction | Enzyme Class | Potential Product | Significance |

| Aldehyde Reduction | Oxidoreductases (e.g., Alcohol Dehydrogenase) | 3-(3-Bromopropoxy)benzyl alcohol | Chiral alcohol intermediate for fine chemical synthesis. |

| Transamination | Transaminases | 3-(3-Bromopropoxy)benzylamine | Chiral amine for pharmaceutical and agrochemical applications. |

Exploration of Bioactive Analogues and Structure-Activity Relationship (SAR) Studies

The inherent reactivity of this compound allows for its derivatization into a library of analogues for the investigation of their biological activities. Two promising classes of derivatives are Schiff bases and chalcones, both of which are known to exhibit a wide range of pharmacological properties.

Schiff Base Derivatives: The condensation of the aldehyde group with various primary amines yields Schiff bases. These compounds have been reported to possess significant antimicrobial and antifungal activities. mediresonline.orgijmrsti.commdpi.comdaneshyari.com By systematically varying the amine component, a diverse library of Schiff bases derived from this compound can be synthesized and screened for their antimicrobial efficacy.

Chalcone Derivatives: Chalcones, synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone, are well-documented for their anticancer properties. mdpi.comnih.govresearchgate.netnih.govresearchgate.net Derivatives of this compound could be explored as novel chalcones with potential cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship (SAR) studies will be crucial in this context. By correlating the structural modifications of the synthesized analogues with their observed biological activities, it will be possible to identify the key molecular features responsible for their potency and selectivity. researchgate.netnih.govsemanticscholar.orgresearchgate.net This knowledge can then guide the design of more effective and targeted therapeutic agents.

Development of Novel Functional Materials and Sensors Based on the Compound

The unique chemical handles of this compound make it an attractive candidate for the development of advanced functional materials and chemical sensors.

Functional Polymers: The aldehyde group can be utilized in polymerization reactions, such as copolymerization with other monomers, to create functional polymers. acs.orgresearchgate.netnih.govthieme-connect.com The bromo-propoxy side chain can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. thieme-connect.com These materials could find applications in areas such as drug delivery, coatings, and advanced manufacturing.

Fluorescent Probes and Chemosensors: The benzaldehyde (B42025) moiety can be incorporated into fluorescent probe designs. nih.govrsc.orgresearchgate.netnih.gov The reaction of the aldehyde with specific analytes can lead to a change in the fluorescence properties of the molecule, enabling the detection of these analytes. The bromo-propoxy chain offers a convenient point of attachment for tethering the probe to other molecules or surfaces. For instance, reaction with analytes like cyanide or hypochlorite (B82951) could induce a measurable fluorescence response. rsc.org

The table below outlines potential applications in materials science:

| Application Area | Key Functional Group(s) | Potential Functionality |

| Functional Polymers | Aldehyde, Alkyl Bromide | Monomer for copolymerization, site for cross-linking and post-polymerization modification. |

| Fluorescent Probes | Aldehyde | Analyte recognition site leading to a change in fluorescence. |

| Chemosensors | Aldehyde, Alkyl Bromide | Selective binding of target molecules, immobilization on sensor surfaces. |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3-Bromopropoxy)benzaldehyde to maximize yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For example, alkylation of benzaldehyde derivatives with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) is common. Monitoring reaction time (typically 12–24 hours at 60–80°C) and stoichiometric ratios (1:1.2 aldehyde to dibromopropane) is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted bromopropane and byproducts. Analytical techniques like HPLC or GC-MS verify purity (>95%) .

Q. How can researchers validate the inhibitory activity of this compound against PRMT6 in vitro?

Methodological Answer: Use a radiometric assay with [³H]-SAM (S-adenosylmethionine) as the methyl donor. Incubate PRMT6 with histone H3 peptides and varying concentrations of the compound. Quantify methylation via scintillation counting or autoradiography. Include controls (e.g., UNC0224, a known PRMT6 inhibitor) and calculate IC₅₀ values using nonlinear regression. Confirm specificity via counter-screening against other methyltransferases (e.g., PRMT1 or CARM1) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of vapors. In case of exposure, flush eyes with water for 15 minutes (seek medical attention) and wash skin with soap and water. Store the compound in a cool, dry place away from strong oxidizers or bases to prevent decomposition into toxic byproducts (e.g., HBr gas) .

Advanced Research Questions

Q. How can contradictory data on the compound’s cellular toxicity be resolved in cancer cell line studies?

Methodological Answer: Discrepancies may arise from variations in cell permeability, metabolism, or off-target effects. Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) using standardized viability assays (MTT or ATP-based). Combine with pharmacokinetic profiling (LC-MS/MS) to measure intracellular concentrations. Validate findings via CRISPR knockdown of PRMT6 to isolate compound-specific effects from genetic background noise .

Q. What structural modifications to this compound could enhance its selectivity for PRMT6 over other methyltransferases?

Methodological Answer: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position of the benzaldehyde ring to modulate binding affinity. Alternatively, replace the bromopropoxy chain with a bulkier substituent (e.g., allyloxy or cyclopropoxy) to exploit steric differences in PRMT6’s active site. Test derivatives using molecular docking (PDB: 3H4J for PRMT6) followed by enzymatic assays. Prioritize compounds with >10-fold selectivity in counter-screens .

Q. How can researchers design in vivo studies to evaluate the compound’s efficacy in epigenetic regulation?

Methodological Answer: Use xenograft models (e.g., PRMT6-overexpressing tumors in nude mice) and administer the compound intraperitoneally (10–50 mg/kg daily). Monitor tumor growth and harvest tissues for ChIP-seq analysis of H3R2me2a levels. Pair with RNA-seq to correlate methylation changes with gene expression. Include a pharmacokinetic arm to assess bioavailability and metabolite formation (e.g., aldehyde oxidation products) .

Q. What analytical techniques are most robust for characterizing degradation products of this compound under physiological conditions?

Methodological Answer: Simulate degradation by incubating the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze via UPLC-QTOF-MS to identify major degradation products (e.g., debrominated aldehydes or oxidized acids). Confirm structures using NMR (¹H/¹³C) and compare with synthetic standards. Stability studies under varying temperatures and pH (4–9) can inform formulation strategies .

Q. How does this compound compare to other PRMT6 inhibitors (e.g., MS023) in terms of off-target binding?

Methodological Answer: Perform competitive binding assays using a methyltransferase inhibitor panel (e.g., Eurofins DiscoverX). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Off-target effects can be further validated via proteome-wide profiling (e.g., CETSA or thermal proteome profiling) to identify non-PRMT6 interactions. MS023, a pan-PRMT inhibitor, may show broader activity, while this compound’s selectivity makes it preferable for pathway-specific studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.